

An In-depth Technical Guide to 1-(3-Bromopropyl)pyrrolidine-2,5-dione

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Compound of Interest

Compound Name: 1-(3-Bromopropyl)pyrrolidine-2,5-dione

Cat. No.: B1282683

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-(3-Bromopropyl)pyrrolidine-2,5-dione**, a valuable building block for researchers, scientists, and professionals in drug development.

Core Chemical Properties

1-(3-Bromopropyl)pyrrolidine-2,5-dione, also known as N-(3-Bromopropyl)succinimide, is a bifunctional molecule featuring a reactive alkyl bromide and a succinimide ring. This combination of functionalities makes it a versatile reagent in organic synthesis, particularly for the introduction of a propyl-succinimide linker into various molecular scaffolds.

Physicochemical Data

The key physicochemical properties of **1-(3-Bromopropyl)pyrrolidine-2,5-dione** are summarized in the table below for easy reference and comparison.

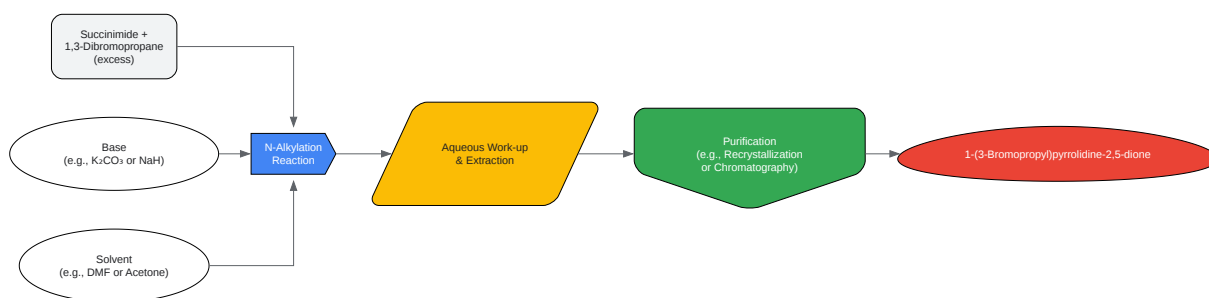
Property	Value	Source
CAS Number	88661-56-7	[1]
Molecular Formula	C ₇ H ₁₀ BrNO ₂	[1]
Molecular Weight	220.06 g/mol	[1]
Appearance	Off-white to light yellow solid	Chemical Supplier Data
Melting Point	52 °C	Chemical Supplier Data
Boiling Point	341.8 ± 25.0 °C (Predicted)	Chemical Supplier Data
Density	1.571 ± 0.06 g/cm ³ (Predicted)	Chemical Supplier Data
Solubility	No quantitative data available. Generally soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.	General Chemical Knowledge
Storage	Inert atmosphere, store in freezer under -20°C	Chemical Supplier Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(3-Bromopropyl)pyrrolidine-2,5-dione** is not readily available in the searched literature, a plausible and commonly employed synthetic route involves the N-alkylation of succinimide with 1,3-dibromopropane. This method is analogous to the synthesis of similar N-substituted imides, such as N-(3-bromopropyl)phthalimide.

Proposed Synthesis Workflow

The logical workflow for the synthesis of **1-(3-Bromopropyl)pyrrolidine-2,5-dione** can be visualized as follows:



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Caption: Proposed workflow for the synthesis of **1-(3-Bromopropyl)pyrrolidine-2,5-dione**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for N-alkylation of imides.

Materials:

- Succinimide
- 1,3-Dibromopropane (in excess)
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinimide and anhydrous potassium carbonate in a suitable molar ratio (e.g., 1:1.5).
- **Solvent and Reagent Addition:** Add anhydrous DMF to the flask to dissolve the reactants. Subsequently, add an excess of 1,3-dibromopropane (e.g., 3-5 equivalents) to the reaction mixture.
- **Reaction:** Heat the mixture with stirring to a temperature of 60-80 °C and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
- **Extraction:** Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
- **Washing:** Combine the organic extracts and wash sequentially with deionized water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Data

While a complete set of spectra for **1-(3-Bromopropyl)pyrrolidine-2,5-dione** is not available, the following provides expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the succinimide ring protons and the propyl chain protons. The succinimide protons would appear as a singlet. The propyl chain would exhibit three distinct multiplets: a triplet for the methylene group attached to the nitrogen, a multiplet for the central methylene group, and a triplet for the methylene group attached to the bromine atom.
- ^{13}C NMR: A ^{13}C NMR spectrum is available on PubChem[1]. The spectrum would show characteristic peaks for the carbonyl carbons of the succinimide ring, the methylene carbons of the succinimide ring, and the three distinct methylene carbons of the bromopropyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong characteristic absorption bands for the carbonyl groups of the succinimide ring, typically in the region of $1700\text{--}1770\text{ cm}^{-1}$. C-N stretching and C-H stretching vibrations would also be present.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M^+) and/or the protonated molecular ion peak ($[\text{M}+\text{H}]^+$). Characteristic fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the propyl chain.

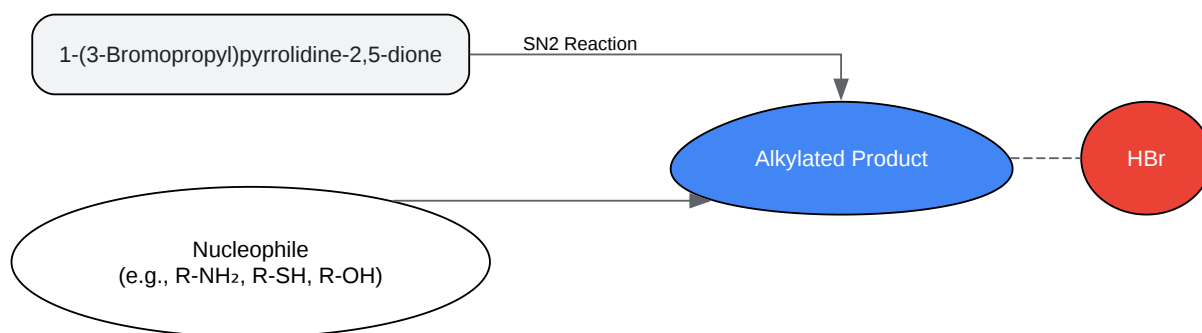
Reactivity and Applications in Drug Development

The chemical reactivity of **1-(3-Bromopropyl)pyrrolidine-2,5-dione** is dominated by the two functional groups: the succinimide ring and the terminal alkyl bromide.

Reactivity of the Alkyl Bromide

The primary reaction pathway involves the alkyl bromide, which is a good leaving group, making the terminal carbon atom susceptible to nucleophilic substitution. This allows for the

covalent attachment of the propyl-succinimide moiety to a wide range of nucleophiles, including amines, thiols, and alcohols.



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Caption: General reactivity of **1-(3-Bromopropyl)pyrrolidine-2,5-dione** with nucleophiles.

Reactivity of the Succinimide Ring

The succinimide ring is generally stable but can undergo ring-opening reactions under strong basic or acidic conditions, or with potent nucleophiles. This property can be exploited in certain synthetic strategies.

Applications in Drug Development

The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. **1-(3-Bromopropyl)pyrrolidine-2,5-dione** serves as a valuable linker for tethering this scaffold to other molecules of interest, such as pharmacophores or targeting ligands. This approach is utilized in the development of:

- Bifunctional molecules: For targeted protein degradation (PROTACs) or as chemical probes.
- Linkers for drug conjugates: Connecting an active drug molecule to a carrier or a targeting moiety.
- Scaffolds for library synthesis: The reactive handle allows for the rapid generation of diverse compound libraries for screening.

While specific examples of drugs developed directly from **1-(3-Bromopropyl)pyrrolidine-2,5-dione** are not prominent in the literature, its utility as a synthetic intermediate in the broader context of drug discovery is significant. The ability to introduce a flexible three-carbon chain with a terminal succinimide group provides medicinal chemists with a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

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References

- 1. 1-(3-Bromopropyl)pyrrolidine-2,5-dione | C7H10BrNO2 | CID 13988516 - PubChem [pubchem.ncbi.nlm.nih.gov]
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